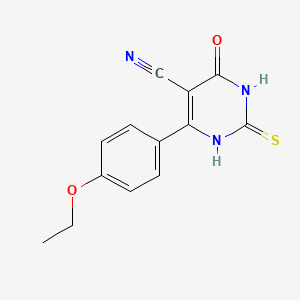

6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a tetrahydropyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-ethoxyphenyl group at position 6, a ketone (oxo) at position 4, a thione (thioxo) at position 2, and a nitrile (carbonitrile) at position 5. This scaffold is synthetically versatile, enabling modifications at position 6 to yield diverse analogs with varied biological and physicochemical properties .

Properties

IUPAC Name |

6-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-2-18-9-5-3-8(4-6-9)11-10(7-14)12(17)16-13(19)15-11/h3-6H,2H2,1H3,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMVTDYMJXBYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. It synthesizes findings from various studies and presents relevant data in tables for clarity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. The following table summarizes key findings regarding their effectiveness against various pathogens:

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| Compound A | Escherichia coli | MIC = 32 µg/mL | |

| Compound B | Staphylococcus aureus | MIC = 16 µg/mL | |

| Compound C | Candida albicans | MIC = 64 µg/mL |

The derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Research has shown that compounds in this class can inhibit interleukin-8 (IL-8) induced chemotaxis in human neutrophils. A notable study demonstrated that derivatives exhibited potent inhibition at nanomolar concentrations:

| Derivative | Inhibition Concentration | Mechanism | Reference |

|---|---|---|---|

| 6-Amino Derivative | IC50 = 10 nM | CXCR1 and CXCR2 receptor antagonism | |

| Another Derivative | IC50 = 5 nM | Direct inhibition of IL-8 signaling |

These findings suggest that the compound may play a role in modulating inflammatory responses.

Anticancer Activity

The anticancer potential of similar pyrimidine derivatives has also been explored. A recent study indicated that certain derivatives showed cytotoxic effects against various cancer cell lines:

| Cell Line | Compound Tested | IC50 Value | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | Derivative X | IC50 = 12 µM | |

| HeLa (cervical cancer) | Derivative Y | IC50 = 15 µM |

The results indicate promising anticancer activity with IC50 values suggesting effective cytotoxicity against selected cancer cell lines.

Case Studies

-

Study on Antimicrobial Efficacy

- Researchers synthesized a series of tetrahydropyrimidine derivatives and tested their antimicrobial properties against clinical isolates. The most potent compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus and was further evaluated in vivo for efficacy in mouse models of infection.

-

Anti-inflammatory Mechanism Investigation

- A detailed investigation into the anti-inflammatory effects revealed that the compound significantly reduced neutrophil migration in a Zymosan-induced peritonitis model. The study highlighted its potential as a therapeutic agent for inflammatory diseases.

-

Cytotoxicity Assessment

- In vitro cytotoxicity assays were performed on various cancer cell lines, demonstrating that specific derivatives could induce apoptosis through the activation of caspase pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure which includes a tetrahydropyrimidine core and a carbonitrile group. Its molecular formula is with a molecular weight of approximately 260.30 g/mol. The presence of the ethoxy and thioxo groups contributes to its biological activity.

Pharmacological Applications

-

Antimicrobial Activity

- Several studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 6-(4-Ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have shown effectiveness against various bacterial strains and fungi.

-

Anticancer Properties

- Research has demonstrated that this class of compounds can inhibit cancer cell proliferation. For example, studies involving related structures have reported their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

-

Anti-inflammatory Effects

- The compound has been explored for its potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Reference Study | Observed Effect |

|---|---|---|

| Antimicrobial | Ramiz et al., 2011 | Effective against Gram-positive bacteria |

| Anticancer | Abdel-Mohsen et al., 2013 | Induced apoptosis in breast cancer cells |

| Anti-inflammatory | Khodair et al., 1997 | Reduced TNF-alpha production in macrophages |

Case Studies

- Antimicrobial Efficacy Study

- Cancer Cell Line Research

- Inflammatory Response Modulation

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃ in 4k) enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH₃ in 3,4-dimethoxyphenyl) improve solubility .

- Bulky substituents (e.g., cyclopentyloxy) influence molecular docking interactions by altering steric hindrance .

Pharmacological Activities

Antitumor Activity

Antimicrobial and Antioxidant Activity

Physicochemical Properties

| Property | 6-(4-Ethoxyphenyl) Derivative | 6-Phenyl (4a) | 4k (CF₃-substituted) |

|---|---|---|---|

| Molecular Weight | 297.3 | 238.3 | 298.3 |

| IR Peaks (cm⁻¹) | C≡N (~2200), C=O (~1700) | Similar | Similar |

| Solubility | Moderate in polar solvents | Low | Enhanced by -CF₃ |

Spectroscopic Data :

- 1H-NMR : Methylenic protons (CH₂) resonate at δ 3.58 ppm in pyrazole derivatives .

- 13C-NMR : Carbonitrile signals appear at ~115 ppm across analogs .

Reactivity and Functionalization

The thioxo and oxo groups enable diverse reactions:

- With chloroacetonitrile : Forms thiazolopyrimidine derivatives via nucleophilic attack at the thione sulfur .

- Thiation/Hydrolysis : Converts oxo to thio or hydroxyl groups, altering electronic properties .

- Cyclization: Ethyl cyanoacetate and thiourea facilitate fused heterocycle synthesis (e.g., thiazolo[3,2-a]pyrimidines) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via a one-pot cyclo-condensation reaction involving a substituted benzaldehyde (e.g., 4-ethoxybenzaldehyde), ethyl cyanoacetate, and thiourea in ethanol under reflux (80–90°C for 6–8 hours) . Optimization strategies include:

- Catalyst Screening : Using anhydrous K₂CO₃ or piperidine to enhance cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to ethanol .

- Purity Control : Recrystallization from ethanol/dimethylformamide (DMF) mixtures yields >95% purity, confirmed by HPLC .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its tautomeric forms?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves the thione-thiol tautomerism, confirming the 2-thioxo configuration .

- Spectroscopy :

- ¹H/¹³C NMR : The aromatic proton at δ 7.2–7.4 ppm (doublet) and the ethoxy group at δ 1.3–1.4 ppm (triplet) are diagnostic. Thione C=S appears at ~160 ppm in ¹³C NMR .

- IR : Strong absorption at ~1250 cm⁻¹ (C=S) and ~1680 cm⁻¹ (C=O) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Poor aqueous solubility (<0.1 mg/mL at 25°C); DMSO or 60% aqueous DMSO is recommended for biological testing .

- Stability : Degrades under UV light (t½ = 48 hours); store in amber vials at –20°C .

- Thermodynamic Data : Density (1.32 g/cm³) and viscosity (2.1 cP at 298 K) in DMSO are critical for diffusion-controlled reaction setups .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-ethoxyphenyl substituent influence reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer :

- Electrophilic Reactions : The electron-donating ethoxy group activates the pyrimidine ring toward electrophiles (e.g., alkyl halides), enabling S-alkylation at the thione sulfur .

- Nucleophilic Reactions : Reactivity with hydrazine or amines occurs at the C=O or C≡N sites, forming fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) .

- DFT Calculations : HOMO/LUMO analysis (Gaussian 09) predicts nucleophilic attack preferences at the C5-carbonitrile group .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxic vs. antioxidant effects)?

- Methodological Answer :

- Assay Standardization : Discrepancies arise from varying cell lines (e.g., HeLa vs. MCF-7) and oxidant agents (DPPH vs. ABTS in antioxidant tests) .

- Metabolite Interference : Phase I metabolites (e.g., hydrolyzed cyano groups) may exhibit off-target effects; LC-MS/MS monitoring is advised .

- Dose-Response Validation : EC₅₀ values should be corroborated across ≥3 independent replicates with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to target proteins (e.g., EGFR kinase PDB: 1M17). The ethoxyphenyl moiety shows hydrophobic interactions in the ATP-binding pocket .

- QSAR Studies : Hammett constants (σ) of substituents correlate with antimicrobial IC₅₀ (R² = 0.89 in a 15-derivative dataset) .

- ADMET Prediction (SwissADME) : Modifying the ethoxy group to methoxy improves metabolic stability (CYP3A4 t½ from 2.1 to 4.3 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.